Medetomidine-13C,d3 Hydrochloride
Overview
Description
Medetomidine-13C-d3 (hydrochloride) is a deuterated and carbon-13 labeled version of Medetomidine hydrochloride. Medetomidine hydrochloride is an orally active α2-adrenoceptor agonist known for its sedative and analgesic properties. The deuterated and carbon-13 labeled version is primarily used as an internal standard in mass spectrometry for the quantification of Medetomidine .
Mechanism of Action
Target of Action
Medetomidine-13C,d3 Hydrochloride is a deuterated labeled form of Medetomidine . The primary target of Medetomidine is the α2-adrenoceptor , which is a type of adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound acts as an agonist at the α2-adrenoceptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the α2-adrenoceptor, activating it .
Biochemical Pathways
Upon activation of the α2-adrenoceptor, this compound can cause peripheral vasoconstriction . Vasoconstriction is the narrowing of blood vessels, which results from contraction of the muscular wall of the vessels. It is an important factor in controlling blood pressure and temperature.
Pharmacokinetics
It is known that the compound is orally active , indicating that it can be absorbed through the gastrointestinal tract
Result of Action
The activation of α2-adrenoceptors by this compound leads to sedative and analgesic effects . This means that the compound can produce a calming effect and reduce pain sensation, respectively.
Biochemical Analysis
Biochemical Properties
Medetomidine-13C,d3 Hydrochloride interacts with α2-adrenoceptors, which are a type of G protein-coupled receptor (GPCR) found in the nervous system . The interaction between this compound and α2-adrenoceptors leads to a decrease in neurotransmitter release, thereby exerting its sedative and analgesic effects .
Cellular Effects
This compound influences cell function by interacting with α2-adrenoceptors on the cell surface . This interaction can lead to changes in cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding to α2-adrenoceptors . This binding inhibits the release of norepinephrine, a neurotransmitter, thereby reducing neuronal activity . This leads to the sedative and analgesic effects observed with this compound .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time. For instance, it has been reported that the sedative effects of this compound can be observed shortly after administration
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage . At lower doses, this compound can induce sedation, while at higher doses, it may cause profound bradycardia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Medetomidine-13C-d3 (hydrochloride) involves the incorporation of deuterium and carbon-13 isotopes into the Medetomidine moleculeThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of Medetomidine-13C-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: Medetomidine-13C-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs .
Scientific Research Applications
Medetomidine-13C-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of Medetomidine.
Biology: Employed in studies involving α2-adrenoceptor agonists to understand their biological effects.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to investigate the behavior of Medetomidine in biological systems.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Medetomidine
Comparison with Similar Compounds
Dexmedetomidine: A stereoisomer of Medetomidine with similar sedative and analgesic properties.
Clonidine: Another α2-adrenoceptor agonist used for its antihypertensive and sedative effects.
Xylazine: An α2-adrenoceptor agonist used in veterinary medicine for sedation and analgesia.
Uniqueness: Medetomidine-13C-d3 (hydrochloride) is unique due to its isotopic labeling, which makes it an invaluable tool in mass spectrometry for accurate quantification and analysis. This labeling provides enhanced sensitivity and specificity in detecting and measuring Medetomidine in various samples .
Properties
IUPAC Name |
5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3+1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNGEIHDPSLNMU-RWALGPICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721477 | |
Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216630-06-6 | |
Record name | 5-[1-(2,3-Dimethylphenyl)(2-~13~C,2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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